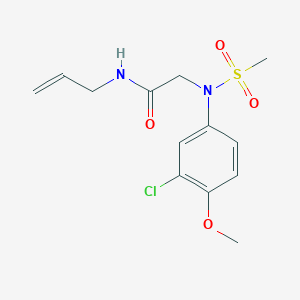
4-(1,3-benzodioxol-5-ylmethyl)-N-phenyl-1-piperazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,3-benzodioxol-5-ylmethyl)-N-phenyl-1-piperazinecarbothioamide, commonly known as BDPT, is a chemical compound that belongs to the class of piperazine derivatives. BDPT has attracted the attention of researchers due to its potential applications in various scientific fields. In
科学的研究の応用
BDPT has been studied extensively for its potential applications in various scientific fields. It has been found to exhibit anticonvulsant, anxiolytic, and antidepressant properties. BDPT has also been investigated for its potential use as a neuroprotective agent in the treatment of Alzheimer's disease and other neurodegenerative disorders.
作用機序
The exact mechanism of action of BDPT is not fully understood. However, it is believed to act on the central nervous system by modulating the levels of neurotransmitters such as serotonin and dopamine. BDPT may also interact with various receptors in the brain, including the GABA-A receptor, which is involved in the regulation of anxiety and stress.
Biochemical and Physiological Effects:
BDPT has been shown to have a range of biochemical and physiological effects. It has been found to increase the levels of certain neurotransmitters in the brain, including serotonin and dopamine. BDPT has also been shown to reduce the levels of corticosterone, a hormone that is associated with stress and anxiety. Additionally, BDPT has been found to have antioxidant properties, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
BDPT has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it has been shown to have a range of pharmacological effects. However, there are also some limitations to its use. BDPT is not very soluble in water, which can make it difficult to administer in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
将来の方向性
There are several potential future directions for research on BDPT. One area of interest is its potential use as a neuroprotective agent in the treatment of neurodegenerative disorders such as Alzheimer's disease. Another area of interest is its potential use as an anxiolytic or antidepressant agent. Further research is needed to fully understand the mechanism of action of BDPT and its potential applications in various scientific fields.
Conclusion:
In conclusion, BDPT is a chemical compound that has attracted the attention of researchers due to its potential applications in various scientific fields. It can be synthesized using a multi-step process and has been found to exhibit anticonvulsant, anxiolytic, and antidepressant properties. BDPT has also been investigated for its potential use as a neuroprotective agent in the treatment of Alzheimer's disease and other neurodegenerative disorders. Further research is needed to fully understand the mechanism of action of BDPT and its potential applications in various scientific fields.
合成法
BDPT can be synthesized using a multi-step process that involves the reaction of 1,3-benzodioxole with piperazine and phenyl isothiocyanate. The reaction is carried out in the presence of a suitable solvent and a catalyst. The final product is purified using various techniques such as column chromatography and recrystallization.
特性
IUPAC Name |
4-(1,3-benzodioxol-5-ylmethyl)-N-phenylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S/c25-19(20-16-4-2-1-3-5-16)22-10-8-21(9-11-22)13-15-6-7-17-18(12-15)24-14-23-17/h1-7,12H,8-11,13-14H2,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKNKIEVDDRZTOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=S)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{3,5-dichloro-4-[(4-nitrobenzyl)oxy]benzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5131690.png)

![N-methyl-2-(1-methyl-1H-pyrazol-4-yl)-N-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)ethanamine](/img/structure/B5131697.png)
![1-(3-chloro-4-methylphenyl)-5-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5131714.png)
![5-(3-{1-[(4-methoxy-2-pyridinyl)methyl]-1H-pyrazol-3-yl}phenyl)pyrimidine](/img/structure/B5131721.png)
![3-[(2-methylphenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one](/img/structure/B5131744.png)
![5-{4-[(2-fluorobenzyl)oxy]benzylidene}-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5131751.png)
![5-{4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5131754.png)
![4-bromo-N-{4-[(2,6-dimethyl-4-morpholinyl)carbonyl]-1-phenyl-1H-pyrazol-5-yl}benzamide](/img/structure/B5131755.png)
![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-4-pentenamide](/img/structure/B5131760.png)
![1-[3-(4-ethoxyphenoxy)propoxy]-2-iodo-4-methylbenzene](/img/structure/B5131762.png)
![2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5131775.png)

